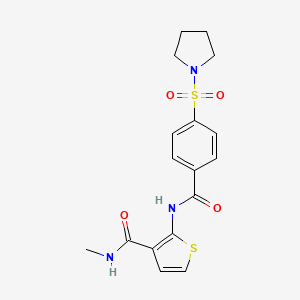

N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide

Description

N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide is a synthetic small molecule characterized by a thiophene backbone substituted with a carboxamide group at position 3 and a benzamido group at position 2. The benzamido moiety is further modified at the para position with a pyrrolidin-1-ylsulfonyl substituent, which introduces both polar (sulfonyl) and lipophilic (pyrrolidine) properties.

Properties

IUPAC Name |

N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-18-16(22)14-8-11-25-17(14)19-15(21)12-4-6-13(7-5-12)26(23,24)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,18,22)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQQBTWZEHMSIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzamido group: This step involves the reaction of the thiophene derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Attachment of the pyrrolidin-1-ylsulfonyl group: This is typically done by reacting the intermediate compound with pyrrolidine and a sulfonyl chloride derivative under basic conditions.

N-methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamido group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the benzamido group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives or substituted thiophenes.

Scientific Research Applications

Receptor Interaction and Enzyme Inhibition

Research indicates that N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide may act as a pharmacological agent by interacting with specific receptors or inhibiting enzymes. Studies have demonstrated its potential as an antagonist for the kappa-opioid receptor (KOR), which is involved in pain modulation and stress response pathways.

Antidepressant-Like Effects

In preclinical studies, this compound has shown antidepressant-like efficacy in animal models. For instance, it attenuated behavioral effects of stress in mouse social defeat stress assays and exhibited therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in conditioned place preference tests. These findings suggest its role in addressing mood disorders and substance abuse.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against various bacterial strains and fungi, indicating broad-spectrum potential against infections. The mechanism of action likely involves the inhibition of essential bacterial enzymes and disruption of cell wall synthesis, making it relevant in the context of rising antibiotic resistance .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve the desired product. A notable method described by Redda et al. (2011) employs mesitylene sulfonyl chloride as a key reagent for forming the sulfonamide linkage. Characterization techniques such as X-ray crystallography and NMR spectroscopy are utilized to elucidate its molecular structure.

Case Study 1: Antidepressant Activity

In a study published by Grimwood et al. (2011), similar compounds were characterized for their interaction with kappa-opioid receptors, demonstrating pathways for biological activity through receptor binding. This study supports the hypothesis that this compound may exert similar effects, potentially leading to new therapeutic strategies for mood disorders.

Case Study 2: Antimicrobial Efficacy

A comparative analysis conducted in Science In evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. Results indicated that it effectively inhibited growth across both Gram-positive and Gram-negative bacteria, showcasing its potential as an alternative to traditional antibiotics.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfur-Containing Heterocycles

The compound shares structural similarities with N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide (). Both feature a benzamido group substituted with a pyrrolidinylsulfonyl moiety. However, the thiophene ring in the target compound contrasts with the thiazole ring in the analog. Key differences include:

- Thiophene vs. Thiazole : Thiophene lacks the nitrogen atom present in thiazole, reducing basicity and altering electronic properties. This may influence hydrogen-bonding interactions with biological targets.

- Substituent Positioning: The target compound’s N-methyl group on the carboxamide may enhance metabolic stability compared to non-methylated analogs .

Benzamido Derivatives with Variable Substituents

Compounds from (e.g., Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate (12) and 4-(4-(2,3-Dihydro-1H-perimidin-2-yl)benzamido)butanoic acid (17) ), though distinct in their perimidin cores, provide insights into the impact of substituent chains on physicochemical properties. For example:

- Chain Length: Increasing alkyl chain length (e.g., butanoate to hexanoate derivatives) correlates with higher melting points (128.6–132.5 °C for 12 vs. 145.8–147.4 °C for 14), suggesting enhanced crystallinity with longer chains .

- Functional Groups : Carboxylic acid derivatives (e.g., 17–19 ) exhibit lower melting points (~90–107 °C) compared to ester analogs, likely due to intermolecular hydrogen bonding differences .

Methotrexate-Related Compounds

highlights methotrexate dimethylamide and analogs with diaminopteridin cores. While these compounds share benzamido linkages, their folate-antagonist pharmacophores differ significantly from the target compound’s thiophene-sulfonamide architecture. Notably, the diaminopteridin group in methotrexate derivatives confers strong affinity for dihydrofolate reductase, a target unlikely to be relevant for the thiophene-based compound .

Key Properties

Biological Activity

N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring, a pyrrolidine ring, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 461.6 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains.

Structural Characteristics

The unique structure of this compound contributes to its biological activity. The presence of heterocyclic rings and functional groups allows for various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 461.6 g/mol |

| CAS Number | 893124-90-8 |

Antimicrobial Properties

Research indicates that compounds with similar structural motifs, particularly those containing pyrrolidine and thiophene moieties, exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have been linked to antibacterial effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

This compound is hypothesized to possess anti-inflammatory properties due to its structural components. Compounds containing sulfonamide groups are often explored for their ability to inhibit inflammatory pathways, potentially through the modulation of enzyme activities or receptor interactions involved in inflammatory responses .

The specific mechanism of action for this compound remains largely unexplored. However, it is suggested that it may interact with various biological targets such as enzymes or receptors implicated in disease pathways. This interaction could lead to modulation of cellular processes that are critical in inflammation and infection .

Study on Antimicrobial Activity

A study focusing on the synthesis and biological evaluation of pyrrolidine-containing compounds demonstrated that certain derivatives exhibited potent antibacterial activity. For example, one derivative showed significant efficacy against MRSA, highlighting the potential of pyrrolidine-based compounds in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis for similar compounds revealed that modifications in the pyrrolidine ring significantly influenced biological activity. The presence of electron-donating groups was crucial for enhancing antimicrobial properties, suggesting that this compound may also benefit from strategic structural modifications .

Q & A

Q. What synthetic strategies are recommended for preparing N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves sequential coupling of thiophene-3-carboxamide with a sulfonylated benzamido group. A validated approach includes:

- Amide bond formation : Reacting thiophene-3-carboxylic acid derivatives with activated 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride under Schotten-Baumann conditions .

- Sulfonylation : Introducing the pyrrolidine sulfonyl group via nucleophilic substitution on 4-chlorosulfonylbenzoyl intermediates .

- Validation : Confirm purity using HPLC (≥95%) and structural integrity via / NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for benzamido) and HRMS (exact mass: ~435.12 g/mol) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- and NMR : Key signals include thiophene protons (δ 6.5–7.5 ppm), benzamido carbonyl (δ ~165 ppm), and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

- HRMS (ESI) : Validate molecular weight with <2 ppm error (e.g., calculated for CHNOS: 430.09) .

- IR Spectroscopy : Confirm amide (C=O stretch at ~1650 cm) and sulfonamide (S=O stretches at ~1150–1350 cm) functionalities .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis (H37Rv strain) to determine MIC values .

- Anticancer Screening : Employ MTT assays on cell lines (e.g., A549, MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrrolidine vs. piperidine sulfonyl groups) impact biological activity?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs with piperidine or morpholine sulfonyl groups (e.g., compound 16a in ) and compare activity .

- SAR Analysis : Piperidine analogs may show enhanced solubility due to increased basicity, while pyrrolidine derivatives (smaller ring) improve membrane permeability. Use logP calculations (e.g., via ChemAxon) and molecular docking (AutoDock Vina) to correlate steric/electronic effects with MIC or IC values .

Q. How can contradictory data in biological activity across studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial activity using both resazurin microplate (REMA) and CFU counting .

- Check Experimental Variables : Compare solvent (DMSO vs. saline), incubation time (24h vs. 72h), and cell viability protocols (MTT vs. ATP luminescence) .

- Meta-Analysis : Use tools like RevMan to aggregate data from ≥3 independent studies, adjusting for heterogeneity via random-effects models.

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA; <140 Ų suggests oral bioavailability), and P-glycoprotein substrate likelihood .

- Metabolic Stability : Simulate phase I metabolism (CYP3A4/2D6) via StarDrop’s P450 Module, identifying vulnerable sites (e.g., pyrrolidine N-oxidation) .

Q. How can stability under physiological conditions be assessed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.